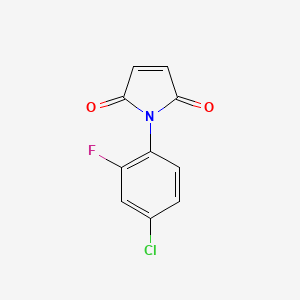

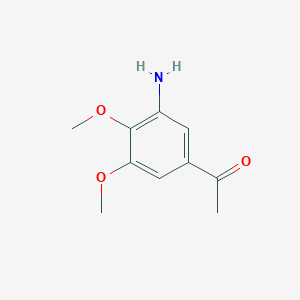

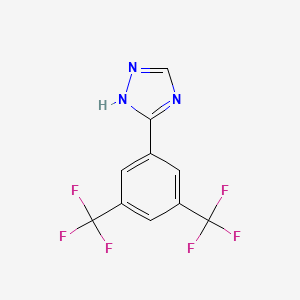

![molecular formula C10H9N3OS2 B3034105 2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol CAS No. 137609-25-7](/img/structure/B3034105.png)

2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol

Vue d'ensemble

Description

2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol, also known as 2-Aminothiazolo[4,3-b]thiadiazol-5-ylphenol, is a heterocyclic compound belonging to the thiazole family. It is an important intermediate in the synthesis of many different classes of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. This compound has been extensively studied due to its potential applications in a variety of fields.

Applications De Recherche Scientifique

Antimicrobial Activities : Compounds structurally related to 2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol have shown significant antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazole, which is structurally similar, exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger (Hussain, Sharma, & Amir, 2008).

Corrosion Inhibition : Thiazole and thiadiazole derivatives have been studied for their effectiveness in inhibiting the corrosion of metals like iron. This indicates potential applications in industrial and engineering fields (Kaya et al., 2016).

Antibacterial and Antifungal Properties : Novel imidazo[2,1-b]-1,3,4-thiadiazoles, related to the compound , have shown slight to moderate activity against various microorganisms including Pseudomonas aeruginosa and Escherichia coli (Atta et al., 2011).

Anticancer Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated potential in cancer therapy, exhibiting cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231 (Gür et al., 2020).

Liquid Crystal Synthesis : The compound has been used in synthesizing liquid crystal compounds with specific mesomorphic properties, indicating applications in materials science and display technology (Jabar & Karam, 2022).

Inhibition of Glutaminase : Derivatives of 1,3,4-thiadiazole have been found to inhibit kidney-type glutaminase, suggesting therapeutic potential in treating conditions like cancer (Shukla et al., 2012).

Anticonvulsant Agents : Indolyl/Phenothiazinyl substituted 1,3,4-thiadiazole derivatives have shown potent anticonvulsant activity, potentially useful in developing new treatments for seizures (Archana et al., 2003).

Antitubercular Agents : Phenothiazine and 1,3,4-thiadiazole hybrid derivatives have been developed as potent inhibitors of Mycobacterium tuberculosis, the bacterium that causes tuberculosis (Ramprasad, Nayak, & Dalimba, 2015).

Mécanisme D'action

Target of Action

It’s worth noting that thiazole derivatives have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, and topoisomerase ii .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . For instance, some thiazole derivatives have been reported to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Pharmacokinetics

Preliminary pharmacokinetics studies in rats have shown that some thiazole derivatives may serve as possible lead compounds for the development of antibacterial drugs .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

While specific safety and hazard information for “2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol” is not available, similar compounds have been classified for their hazards. For example, 2-Amino-5-phenyl-1,3,4-thiadiazole has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

Orientations Futures

The future directions for “2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol” and similar compounds could involve further exploration of their medicinal chemistry applications, given their potential as enzyme inhibitors . Additionally, the development of green synthesis methods could be a promising area of research .

Propriétés

IUPAC Name |

2-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-3-1-2-4-7(6)14/h1-5,9,14H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICRVQYJIAUFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2N3C(=CS2)SC(=N3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194658 | |

| Record name | 2-(2-Amino-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137609-25-7 | |

| Record name | 2-(2-Amino-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-5-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137609-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

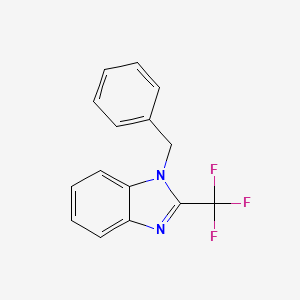

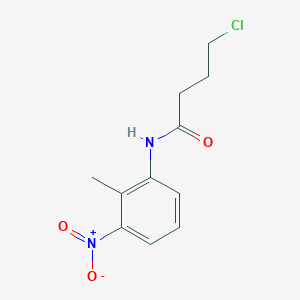

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)

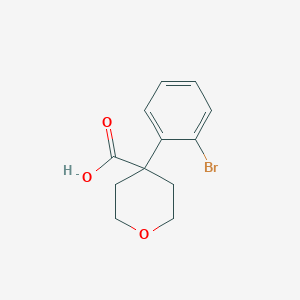

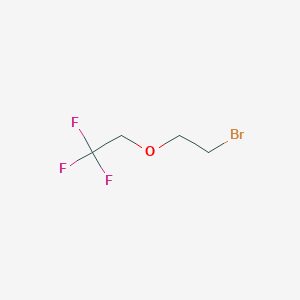

![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)

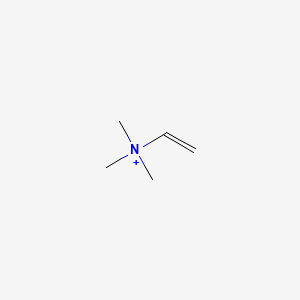

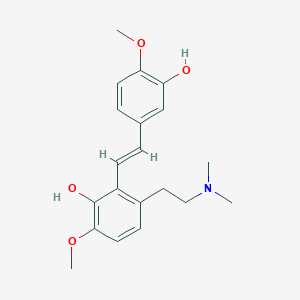

![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)